N-Nitroso-meglumine

Nitrosamine Impurity Analysis LC-MS/MS Method Validation Pharmaceutical Quality Control

N-Nitroso-meglumine (NNM; CAS 10356-92-0; also 62137-31-9 for the racemic form) is an N-nitrosamine derivative of meglumine (methylglucamine), a widely used pharmaceutical excipient and salt-forming agent. NNM is classified as a nitrosamine drug substance-related impurity (NDSRI) and is formed via nitrosation of the secondary amine present in meglumine under acidic or nitrosating conditions.

Molecular Formula C7H16N2O6
Molecular Weight 224.21 g/mol
Cat. No. B13415366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-meglumine
Molecular FormulaC7H16N2O6
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCN(CC(C(C(C(CO)O)O)O)O)N=O
InChIInChI=1S/C7H16N2O6/c1-9(8-15)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3
InChIKeyVLGVGLCWLGEFMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitroso-Meglumine (NNM) Reference Standard: Regulatory Limits, Analytical Characterization, and Procurement for Nitrosamine Impurity Control


N-Nitroso-meglumine (NNM; CAS 10356-92-0; also 62137-31-9 for the racemic form) is an N-nitrosamine derivative of meglumine (methylglucamine), a widely used pharmaceutical excipient and salt-forming agent. NNM is classified as a nitrosamine drug substance-related impurity (NDSRI) [1] and is formed via nitrosation of the secondary amine present in meglumine under acidic or nitrosating conditions [2]. As a potent mutagenic and carcinogenic impurity, NNM is subject to stringent regulatory oversight: the European Medicines Agency (EMA) has established an acceptable intake (AI) limit of 1500 ng/day based on a negative bacterial reverse mutation test [3], while the U.S. FDA adopts a more conservative 100 ng/day limit under potency category 2 [4]. NNM is supplied as a fully characterized reference standard with detailed certificates of analysis compliant with USP, EP, JP, and BP guidelines [5], enabling its use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of meglumine-containing pharmaceuticals [6].

Why N-Nitroso-Meglumine Cannot Be Substituted with Other Nitrosamine Standards in Analytical and Regulatory Workflows


Nitrosamine impurities are not interchangeable due to profound differences in molecular structure, physicochemical properties, and toxicological profiles that directly dictate analytical method performance and regulatory acceptance criteria. N-Nitroso-meglumine possesses a highly polar, sugar alcohol backbone with multiple hydroxyl groups, resulting in a logP value significantly lower than that of simple dialkyl nitrosamines such as NDMA (logP -0.57) or NDEA (logP 0.47) [1]. This polarity divergence mandates distinct chromatographic conditions: NNM requires specialized columns (e.g., Primesep 100 mixed-mode or PFP phases) [2][3] and cannot be reliably analyzed using generic methods optimized for hydrophobic N-nitrosamines. Furthermore, regulatory acceptable intake limits vary dramatically across nitrosamine species: NNM is assigned 1500 ng/day (EMA) or 100 ng/day (FDA) based on CPCA Category 4 [4], whereas NDMA is restricted to 96 ng/day [5] and NDEA to 26.5 ng/day [5]. Substituting NNM with a structurally unrelated nitrosamine standard would produce inaccurate quantification, invalid method specificity, and potential regulatory non-compliance. Quantitative evidence supporting NNM's unique position follows.

Quantitative Differentiation of N-Nitroso-Meglumine: Head-to-Head Analytical Performance and Regulatory Benchmarking Against Leading Nitrosamine Comparators


LC-MS/MS Limit of Quantification (LOQ) for N-Nitroso-Meglumine vs. NDMA and NDEA in Pharmaceutical Matrices

A validated LC-MS/MS method specifically developed for N-Nitroso-meglumine (NNM) achieves an LOQ of 1 ng/mL [1]. This sensitivity is substantially higher than typical LOQs reported for NDMA and NDEA in generic multi-analyte methods, which often fall in the range of 5–50 ng/mL due to the broader chromatographic compromises required for diverse nitrosamine panels [2]. The method-specific LOQ advantage is critical for detecting NNM at the stringent FDA AI limit of 100 ng/day, which translates to concentration requirements below 2 ng/mL in typical dosage forms.

Nitrosamine Impurity Analysis LC-MS/MS Method Validation Pharmaceutical Quality Control

RP-HPLC Method Recovery and Precision for N-Nitroso-Meglumine vs. Class-Level Nitrosamine Method Performance

A validated RP-HPLC method for N-Nitroso-meglumine using a Primesep 100 mixed-mode column achieved a minimum average recovery of 98.0% across all spiked concentration levels and a system suitability %RSD of 0.56 [1]. In contrast, a comparative class-level analysis of 12 published nitrosamine HPLC methods revealed a median recovery of 94.2% (range: 88.1–101.3%) and a median system suitability %RSD of 1.8% (range: 0.9–4.2%) [2]. The NNM-specific method outperforms the class median on both key validation parameters, demonstrating enhanced method reliability for routine QC testing.

RP-HPLC Method Validation Pharmaceutical Impurity Quantification Analytical Method Robustness

Regulatory Acceptable Intake (AI) Divergence: N-Nitroso-Meglumine vs. NDMA, NDEA, and N-Nitroso-Folic Acid

Regulatory AI limits exhibit extreme divergence among nitrosamine species, reflecting structure-specific toxicological potency. The EMA has established an AI of 1500 ng/day for N-Nitroso-meglumine, based on a negative bacterial reverse mutation test and CPCA Category 4 classification [1]. This is 15.6-fold higher than the 96 ng/day AI for NDMA [2] and 57.7-fold higher than the 26.5 ng/day AI for NDEA [2]. Notably, NNM shares the 1500 ng/day AI with N-nitroso-folic acid, another NDSRI with a negative bacterial reverse mutation test result [1]. The FDA applies a more conservative 100 ng/day AI for NNM under potency category 2 [3], which is still 4.6-fold higher than the FDA's NDMA limit (21.5 ng/day) [3].

Nitrosamine Regulatory Compliance Acceptable Intake Limits Pharmaceutical Safety Assessment

Real-World Regulatory Action Frequency: N-Nitroso-Meglumine Contamination Events vs. NDMA and NDEA

A review of publicly reported nitrosamine-related regulatory actions from 2024–2026 reveals that N-Nitroso-meglumine contamination has triggered at least one major multinational recall (Gastrografin, 2026, affecting >10 batches across Saudi Arabia, Hong Kong, Korea, Macau, and Taiwan) [1][2][3]. In contrast, NDMA and NDEA contamination events have prompted >150 recalls globally since 2018, spanning angiotensin II receptor blockers (ARBs), ranitidine, metformin, and other drug classes [4]. The lower frequency of NNM-related actions reflects its narrower occurrence (limited to meglumine-containing products) rather than lower inherent risk, underscoring the critical need for dedicated NNM analytical standards and monitoring programs for this specific product class.

Pharmaceutical Recalls Nitrosamine Impurity Monitoring Regulatory Enforcement Trends

Priority Procurement Scenarios for N-Nitroso-Meglumine Reference Standards: Evidence-Based Application Cases


Analytical Method Development and Validation for Tafamidis Meglumine Capsules (ATTR Amyloidosis Therapy)

N-Nitroso-meglumine is the primary nitrosamine impurity of concern in tafamidis meglumine drug products, classified as a high-risk NDSRI by the EMA with a 1500 ng/day AI limit [1]. The validated LC-MS/MS method achieves LOQ of 1 ng/mL, enabling quantification at levels far below regulatory thresholds [1]. Laboratories developing ANDA or commercial QC methods for tafamidis meglumine must procure NNM reference standards to establish system suitability, linearity, and accuracy, as generic nitrosamine standards (e.g., NDMA, NDEA) exhibit different chromatographic behavior and cannot substitute.

Quality Control Testing for Diatrizoate Meglumine Radiocontrast Media (Gastrografin and Generics)

The 2026 multinational recall of Gastrografin batches due to N-Nitroso-meglumine exceeding permitted limits [2][3] underscores the critical need for routine NNM monitoring in diatrizoate meglumine formulations. The validated RP-HPLC method with 98.0% minimum recovery and 0.56% system suitability RSD [4] provides a robust, transferable platform for QC laboratories to implement cost-effective batch release testing. Procurement of NNM reference standards is mandatory for method implementation, calibration curve preparation, and system suitability verification.

Regulatory Submission Support for ANDA and NDA Filings Involving Meglumine Excipient or Meglumine Salts

Regulatory agencies require comprehensive nitrosamine risk assessments for all drug products containing secondary amines. For meglumine-containing formulations, N-Nitroso-meglumine must be specifically addressed with validated analytical methods [4]. The availability of deuterated internal standards (e.g., N-Nitroso-Meglumine-D3 [5]) enables precise quantification via isotope dilution mass spectrometry, the gold standard for regulatory acceptance. Laboratories should procure both the unlabeled NNM standard for calibration and the deuterated analog as an internal standard to meet FDA and EMA submission requirements.

Cross-Validation of Compendial Methods for Meglumine Monograph Modernization

As pharmacopeias (USP, EP, JP, BP) continue to update monographs to include nitrosamine impurity controls, N-Nitroso-meglumine reference standards are essential for collaborative method validation studies. The compound's unique polarity (logP significantly lower than NDMA/NDEA) and sugar alcohol backbone [6] necessitate dedicated chromatographic conditions—Primesep 100 or PFP columns [1][4]—that differ fundamentally from compendial methods for volatile nitrosamines. Procurement of high-purity, fully characterized NNM standards with traceability to pharmacopeial reference materials is required for monograph development and inter-laboratory method transfer.

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